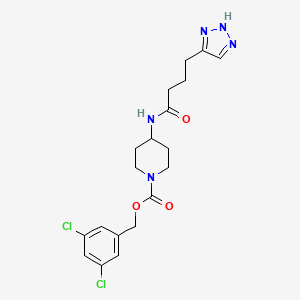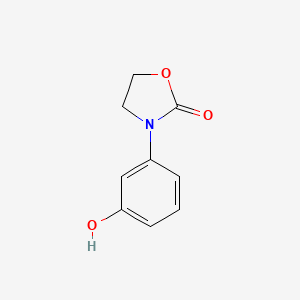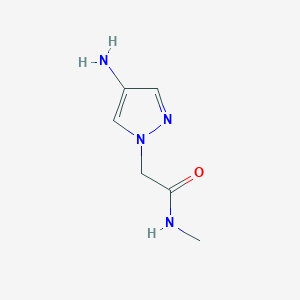![molecular formula C25H33N5S B1514942 N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. This compound is known for its unique structural features, which include a cinchona alkaloid moiety and a thiourea group. The presence of these functional groups imparts significant catalytic and biological properties to the compound, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves the reaction of cinchona alkaloids with isothiocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme can be represented as follows:
Starting Materials: Cinchona alkaloid (e.g., quinine or quinidine) and isothiocyanate.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene at room temperature.
Procedure: The cinchona alkaloid is dissolved in the solvent, followed by the addition of the isothiocyanate and the base. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
While the laboratory synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is well-documented, industrial production methods are less common. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted thiourea derivatives.
科学研究应用
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its ability to form hydrogen bonds with substrates. The thiourea group acts as a hydrogen bond donor, stabilizing transition states and intermediates in catalytic reactions. This property is particularly useful in asymmetric synthesis, where the compound can induce chirality in the products.
相似化合物的比较
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxy-9-cinchonanyl]thiourea .
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea .
Uniqueness
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is unique due to its specific combination of a cinchona alkaloid and a thiourea group. This combination imparts both chiral and catalytic properties, making it highly effective in asymmetric synthesis and other catalytic processes.
属性
分子式 |
C25H33N5S |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
1-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-(pyrrolidin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31) |
InChI 键 |
AEPMVHRJTABIAB-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


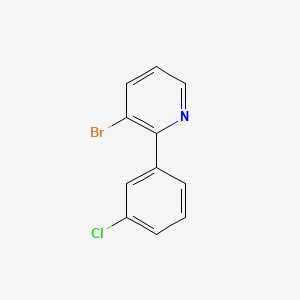
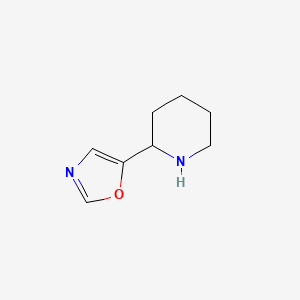
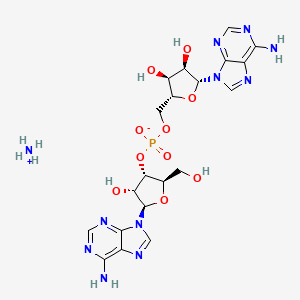

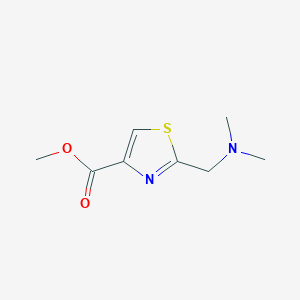
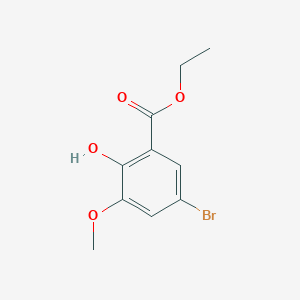
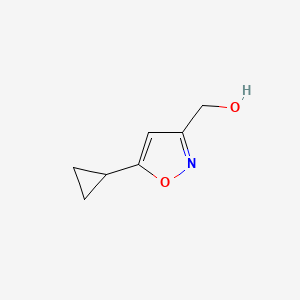
![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B1514918.png)

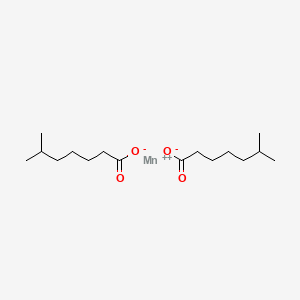
![2-[(3-Aminobenzyl)(methyl)amino]ethanol](/img/structure/B1514944.png)
